4-Keto 13-cis-Retinoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

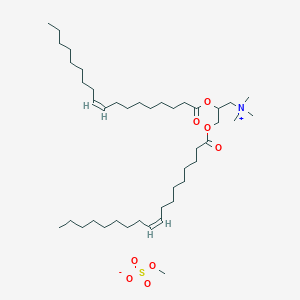

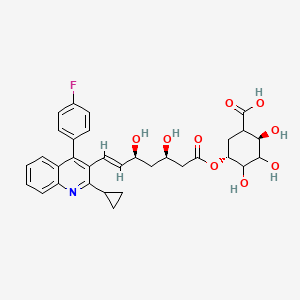

4-Keto 13-cis-Retinoic Acid, also known as 4-Oxo-isotretinoin, is a metabolite of Retinoic acid in neuroblastoma . It has a molecular formula of C20H26O3 and a molecular weight of 314.42 .

Molecular Structure Analysis

The molecular formula of 4-Keto 13-cis-Retinoic Acid is C20H26O3 . The molecular weight is 314.42 . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis

The specific chemical reactions involving 4-Keto 13-cis-Retinoic Acid are not detailed in the search results. It’s known to be a metabolite of Retinoic acid in neuroblastoma , but further details would require additional research or consultation with a chemical expert.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Keto 13-cis-Retinoic Acid include a molecular formula of C20H26O3 and a molecular weight of 314.42 . Further details about its physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Inhibition of Cellular Retinoic Acid-Binding Protein (CRABP)

Certain analogs and metabolites of retinoic acid, including 4-Keto 13-cis-Retinoic Acid, demonstrate the ability to competitively bind to CRABP in rat skin and testes, impacting retinoid signaling pathways (Madani, Bazzano, & Chou, 2004).

Retinoid Therapy in Neuroblastoma

Retinoids, such as 4-Keto 13-cis-Retinoic Acid, are used in high-risk neuroblastoma treatments, influencing cell growth arrest and differentiation in human neuroblastoma cell lines (Reynolds, Matthay, Villablanca, & Maurer, 2003).

Clinical Pharmacology in Leukemia and Solid Tumors

The pharmacokinetics of retinoic acids, including 4-Keto 13-cis-Retinoic Acid, differ significantly, affecting their therapeutic applications in leukemia and solid tumor patients (Muindi, Young, & Warrell, 1994).

Metabolism in Sebaceous Structures

The metabolism of 13-cis-Retinoic Acid in rat preputial glands results in various metabolites, including 4-Keto 13-cis-Retinoic Acid, indicating its involvement in retinoid metabolism within sebaceous glands (Madani, Bazzano, & Chou, 1985).

Inhibition of Thioredoxin Reductase in Human Keratinocytes

13-cis-Retinoic Acid, which potentially includes 4-Keto 13-cis-Retinoic Acid as a metabolite, acts as a stereospecific suicide inhibitor of thioredoxin reductase in human keratinocytes, affecting cellular processes such as growth and differentiation (Schallreuter, Grebe, Pittelkow, & Wood, 1991).

Anti-Tumor Activity in Neuroblastoma

The metabolite of 13-cis-retinoic acid, 4-oxo-13-cis-retinoic acid, which may be chemically related to 4-Keto 13-cis-Retinoic Acid, shows anti-tumor activity against neuroblastoma cell lines resistant to other forms of retinoic acid (Sonawane, Cho, Tagde, Verlekar, Yu, Reynolds, & Kang, 2014).

Propriétés

IUPAC Name |

3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Keto 13-cis-retinoic acid; 4-Oxoisotretinoin | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

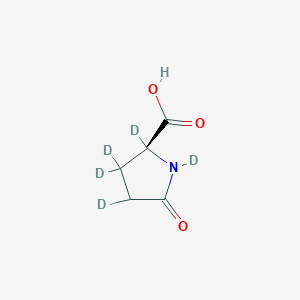

![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)